molecular formula C5H3F9O3S B3031715 Methyl nonafluorobutanesulfonate CAS No. 6401-03-2

Methyl nonafluorobutanesulfonate

Cat. No. B3031715
CAS RN: 6401-03-2
M. Wt: 314.13 g/mol
InChI Key: DJQMSULGPPSGHC-UHFFFAOYSA-N
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Description

Methyl nonafluorobutanesulfonate is a chemical compound with the molecular formula C5H3F9O3S and a molecular weight of 314.12 . It is used in various research applications .


Molecular Structure Analysis

The molecular structure of Methyl nonafluorobutanesulfonate is determined by its molecular formula, C5H3F9O3S . Detailed structural analysis would require advanced techniques such as X-ray crystallography or electron diffraction .

Scientific Research Applications

1. Use in Alkylation Reactions

Methyl nonafluorobutanesulfonate is used in alkylation reactions. For instance, it has been utilized in the alkylation of 1,3-Dithietane 1,1,3,3-Tetroxide (Disulfene) with significant efficacy, leading to the preparation of various compounds such as 2,4-dimethyl-1,3-dithietane 1,1,3,3-tetroxide (Frasch, Sundermeyer, & Waldi, 1991).

2. In Sonogashira Couplings

This compound serves as an effective substrate in Sonogashira couplings with alkynes. In research, bicyclic alkenyl nonaflates derived from methyl nonafluorobutanesulfonate have been successfully coupled with phenyl acetylene in high yields (Hoegermeier & Reissig, 2007).

3. Metal Ion Extraction

Methyl nonafluorobutanesulfonate has been studied for its role in the extraction of metal ions from aqueous solutions. This has applications in the field of hydrophobic ionic liquids and is valuable in understanding cation exchange processes (Kozonoi & Ikeda, 2007).

4. Electrochemical Applications

It's also used in the preparation of gel polymer electrolytes for lithium-ion battery applications. The compound, when incorporated into a polyvinylidenefluoride-co-hexafluoropropylene matrix, shows promising electrochemical performance (Karuppasamy et al., 2016).

5. In Suzuki Couplings

Methyl nonafluorobutanesulfonate, as alkenyl nonaflates, has been used efficiently in Suzuki couplings with aryl and alkenyl boronic acid derivatives. This has led to the development of densely functionalized bicyclic skeletons, crucial for synthetic elaboration (Hoegermeier & Reissig, 2007).

6. In Fuel Cell Technology

A study demonstrates the use of a protic ionic liquid based on methyl nonafluorobutanesulfonate as a suitable electrolyte for nonhumidified intermediate-temperature fuel cells, highlighting its hydrophobicity and high ionic conductivity (Yasuda et al., 2009).

7. Synthesis of Vinylphosphonates

Methyl nonafluorobutanesulfonate is instrumental in the synthesis of α-phosphonovinyl nonaflates, a new class of vinylphosphonates, through palladium-catalyzed coupling reactions (Okauchi et al., 1999).

properties

IUPAC Name

methyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F9O3S/c1-17-18(15,16)5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQMSULGPPSGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F9O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382274
Record name Methyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl nonafluorobutanesulfonate

CAS RN

6401-03-2
Record name Methyl perfluorobutanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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